Tin-126

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tin-126, also known as this compound, is a radioactive isotope of tin with a mass number of 126. It has 50 protons and 76 neutrons in its nucleus. This compound is one of the many isotopes of tin, which is a chemical element with the symbol Sn and atomic number 50. This isotope is particularly notable for its long half-life of approximately 230,000 years .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tin-126 is typically produced as a byproduct of nuclear fission reactions. It can be synthesized through the neutron irradiation of tin-125 in a nuclear reactor. The reaction involves the capture of a neutron by tin-125, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound is not common due to its radioactive nature and the complexity of its synthesis. it can be isolated from nuclear waste where it is present in trace amounts. The process involves several steps, including digestion, co-precipitation, and purification using anion exchange resins .

Analyse Chemischer Reaktionen

Types of Reactions: Tin-126 undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized to form tin oxides.

Reduction: It can be reduced to its metallic form.

Substitution: this compound can participate in substitution reactions where it replaces another element in a compound.

Common Reagents and Conditions:

Oxidation: Reagents such as oxygen or hydrogen peroxide can be used under controlled conditions.

Reduction: Reducing agents like hydrogen gas or carbon monoxide are commonly used.

Substitution: Various halogens and acids can be used as reagents.

Major Products:

Oxidation: Tin oxides (e.g., SnO, SnO₂)

Reduction: Metallic tin

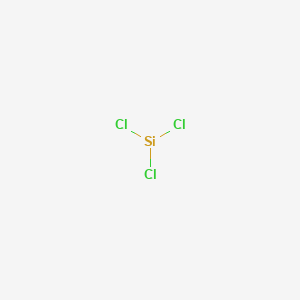

Substitution: Tin halides (e.g., SnCl₂, SnBr₂)

Wissenschaftliche Forschungsanwendungen

Tin-126 has several scientific research applications, including:

Nuclear Physics: It is used in studies related to nuclear structure and stability due to its long half-life and radioactive properties.

Archaeology: Tin isotopes help in identifying the authenticity of ancient artifacts and understanding ancient metallurgical practices.

Environmental Science: this compound is used to trace the movement and distribution of tin in the environment.

Wirkmechanismus

The primary mechanism of action for tin-126 involves its radioactive decay. This compound undergoes beta decay, transforming into antimony-126 while emitting a beta particle (electron). This decay process releases energy and results in the formation of a new element, antimony-126 . The emitted beta particles and gamma radiation can interact with surrounding materials, causing ionization and other chemical changes.

Vergleich Mit ähnlichen Verbindungen

Tin-124: Another isotope of tin with a mass number of 124, which is stable and non-radioactive.

Tin-125: A radioactive isotope of tin with a shorter half-life compared to tin-126.

Antimony-126: The decay product of this compound, which is also radioactive.

Comparison:

Stability: this compound is less stable compared to tin-124 but more stable than tin-125.

Radioactivity: this compound is radioactive, whereas tin-124 is stable. Tin-125 and antimony-126 are also radioactive but have different half-lives and decay properties.

Eigenschaften

CAS-Nummer |

15832-50-5 |

|---|---|

Molekularformel |

Sn |

Molekulargewicht |

125.9077 g/mol |

IUPAC-Name |

tin-126 |

InChI |

InChI=1S/Sn/i1+7 |

InChI-Schlüssel |

ATJFFYVFTNAWJD-RKEGKUSMSA-N |

SMILES |

[Sn] |

Isomerische SMILES |

[126Sn] |

Kanonische SMILES |

[Sn] |

Synonyme |

Tin-126 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoxy]-trimethylsilane](/img/structure/B107476.png)